5-Chloro-2-fluorobenzotrifluoride

Beschreibung

Systematic Nomenclature and Structural Identification

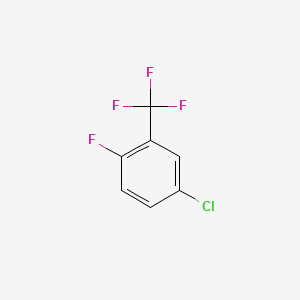

This compound, registered under Chemical Abstracts Service number 89634-74-2, possesses the molecular formula C₇H₃ClF₄ with a molecular weight of 198.55 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-chloro-1-fluoro-2-(trifluoromethyl)benzene, which accurately describes the substitution pattern on the aromatic ring. The compound's structure features a benzene ring bearing three distinct substituents: a trifluoromethyl group (-CF₃) at the 2-position, a fluorine atom at the 1-position, and a chlorine atom at the 4-position relative to the trifluoromethyl group.

The Simplified Molecular Input Line Entry System representation of this molecule is FC(C1=CC(Cl)=CC=C1F)(F)F, which provides a linear notation for the three-dimensional structure. Alternative nomenclature includes 5-chloro-2-fluoro(trifluoromethyl)benzene and benzene, 4-chloro-1-fluoro-2-(trifluoromethyl)-, reflecting different naming conventions used across chemical databases. The MDL number MFCD00060655 serves as an additional unique identifier for this compound in chemical registry systems.

Table 1: Physical and Chemical Properties of this compound

The compound exists as a clear, colorless to almost colorless liquid at room temperature, with a boiling point of 145°C and a density of 1.43 grams per cubic centimeter. Its refractive index of 1.437 indicates significant light-bending properties typical of fluorinated organic compounds. The relatively low flash point of 47°C classifies this compound as a flammable liquid requiring appropriate handling precautions.

Historical Context in Organofluorine Chemistry

The development of this compound occurs within the broader historical trajectory of organofluorine chemistry, which began in the early 19th century despite the fact that elemental fluorine itself was not isolated until 1886 by Moissan. The first organofluorine compound was actually synthesized in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce methyl fluoride. This early achievement preceded the isolation of elemental fluorine by more than half a century, demonstrating the innovative approaches early chemists employed to introduce fluorine into organic molecules.

Alexander Borodin made a significant contribution to organofluorine chemistry in 1862 by performing the first nucleophilic replacement of a halogen atom with fluoride, working with benzoyl chloride and potassium bifluoride to synthesize benzoyl fluoride. This halogen exchange methodology became foundational for fluorine chemistry and remains broadly used in contemporary fluorochemical industry for introducing fluorine atoms into organic molecules. The formation of aromatic carbon-fluorine bonds was first achieved through diazofluorination by Schmitt and colleagues in 1870, followed by more successful work by Lenz in 1877.

The development of aromatic compounds with fluorinated side chains began with Swarts in 1898, who discovered that benzotrichloride reacted rapidly with antimony trifluoride, leading to the stepwise conversion from aromatic trichloromethyl groups to trifluoromethyl groups. This conversion process, from aromatic –CCl₃ to –CF₃, was later achieved using hydrogen fluoride and reported in the 1930s. These early synthetic methodologies formed the basis for industrial applications and established the fundamental chemical transformations that would eventually enable the synthesis of complex molecules like this compound.

World War II marked a dramatic acceleration in organofluorine chemistry development, primarily driven by the Manhattan Project's need for uranium hexafluoride as a gaseous carrier for uranium isotope separation. The first large-scale production of fluorine was undertaken for atomic bomb development, requiring materials that could withstand the highly reactive uranium hexafluoride. This military necessity led to significant advances in fluorocarbon chemistry and the development of fluorinated materials with unprecedented stability and chemical resistance properties.

Position Within Halogenated Benzotrifluoride Derivatives

This compound occupies a distinctive position within the family of halogenated benzotrifluoride derivatives, representing a sophisticated example of multiple halogen substitution on an aromatic ring bearing a trifluoromethyl group. Benzotrifluoride itself, with the molecular formula C₇H₅F₃, serves as the parent compound for this chemical class and is characterized by the presence of a trifluoromethyl group attached to a benzene ring. The parent compound is known for its low polarity and moderate toxicity, with applications as a solvent in various chemical reactions and as an intermediate in pharmaceutical and agrochemical production.

The systematic study of benzotrifluoride derivatives has revealed significant structure-reactivity relationships, particularly regarding photochemical behavior under ultraviolet irradiation. Research has demonstrated that ring substituents play crucial roles in determining the direct photochemical reactivity of the trifluoromethyl moiety. Strong electron-donating groups enhance reactivity toward hydrolysis, while electron-withdrawing substituents tend to stabilize the molecule against photodegradation. This understanding has important implications for environmental persistence and the design of new active ingredients in various applications.

Table 2: Comparative Analysis of Halogenated Benzotrifluoride Derivatives

| Compound | Substituent Pattern | Electron-Withdrawing Character | Photostability |

|---|---|---|---|

| Benzotrifluoride | Unsubstituted | Moderate | Intermediate |

| 4-Chlorobenzotrifluoride | Single chlorine | Enhanced | High |

| 2-Fluorobenzotrifluoride | Single fluorine | Enhanced | High |

| This compound | Chlorine + fluorine | Strongly enhanced | Very high |

The industrial synthesis of halogenated benzotrifluoride derivatives typically involves established methodologies for introducing fluorine into aromatic systems. One significant approach utilizes the gas-phase reaction of benzotrichloride compounds with hydrogen fluoride in the presence of aluminum fluoride catalysts. This process enables the systematic conversion of trichloromethyl groups to trifluoromethyl groups while maintaining other substituents on the aromatic ring. Such methods have proven particularly valuable for producing compounds like this compound, where multiple halogen substitutions require careful control of reaction conditions.

The chemical class of benzotrifluoride derivatives finds widespread application in active ingredients of commercial products, including pharmaceuticals, pesticides, herbicides, and crop protection agents. The enhanced stability conferred by multiple halogen substitutions, as exemplified by this compound, makes these compounds particularly valuable for applications requiring chemical persistence and resistance to degradation. The trifluoromethyl group enhances compound stability and modifies reactivity patterns, making it valuable in organic synthesis and as an intermediate in specialized chemical production.

Recent synthetic developments have focused on efficient methods for producing cycloalkyl-substituted benzotrifluoride derivatives through cross-coupling reactions. These approaches utilize Grignard reagents derived from halogen-substituted trifluoromethylbenzenes, subjecting them to cross-coupling with cycloalkyl halides in the presence of iron or cobalt catalysts. Such methodologies demonstrate the continued evolution of synthetic strategies for accessing complex fluorinated aromatic compounds and highlight the ongoing importance of halogenated benzotrifluoride derivatives in contemporary chemical research and industrial applications.

Eigenschaften

IUPAC Name |

4-chloro-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLGDQIWYTWKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544916 | |

| Record name | 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89634-74-2 | |

| Record name | 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitration of 2-Fluorobenzotrifluoride

The synthesis begins with the nitration of 2-fluorobenzotrifluoride to introduce a nitro group at the 5-position. This step employs a mixed acid system (nitric acid and sulfuric acid) under controlled conditions:

- Reaction Conditions :

The product, 5-nitro-2-fluorobenzotrifluoride, is isolated via recrystallization using petroleum ether or n-hexane, yielding a purity >98%.

Vapor-Phase Chlorination

The nitro group is subsequently replaced by chlorine in a continuous vapor-phase reactor:

- Reaction Setup :

- Mechanism : The high-temperature environment facilitates radical substitution, where chlorine displaces the nitro group. This exothermic reaction requires precise temperature control to avoid decomposition.

- Yield : 89%.

Advantages :

- High scalability due to continuous processing.

- Minimal byproducts, simplifying purification.

Reduction and Diazotization-Mediated Chlorination

Nitration and Reduction to Amine

This method adapts a bromination protocol for potential chlorination:

Diazotization and Chlorination

The amine intermediate undergoes diazotization followed by chlorination:

- Diazotization :

- Chlorination :

Challenges :

- Diazonium intermediates are thermally unstable, requiring strict temperature control.

- Catalyst recycling efficiency impacts cost-effectiveness.

Comparative Analysis of Synthetic Routes

Optimization and Industrial Scalability

Catalyst Efficiency in Vapor-Phase Reactions

The chlorine substitution efficiency correlates with reactor design:

Analyse Chemischer Reaktionen

5-Chloro-2-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.

Common reagents used in these reactions include strong bases, reducing agents like Raney nickel, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

The incorporation of fluorine into drug molecules can significantly influence their pharmacokinetic properties. 5-Chloro-2-fluorobenzotrifluoride serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it can be utilized to develop inhibitors for specific enzymes or receptors, enhancing therapeutic efficacy.

Case Study: Fluorinated Anticancer Agents

Research has demonstrated that compounds incorporating fluorinated aromatic systems exhibit improved interactions with biological targets. A study highlighted the synthesis of novel fluorinated derivatives from this compound, resulting in compounds with enhanced anticancer activity against specific tumor cell lines .

Agrochemical Applications

Fluorinated compounds are prevalent in agrochemicals due to their increased stability and effectiveness as herbicides and fungicides. The unique properties of this compound make it a candidate for developing new agrochemical agents.

Case Study: Herbicide Development

In a recent study, researchers synthesized a series of herbicides using this compound as a starting material. The resulting compounds demonstrated superior herbicidal activity compared to traditional non-fluorinated analogs, suggesting that the introduction of fluorine enhances the binding affinity to target enzymes involved in plant growth regulation .

Material Science Applications

The compound's unique properties also lend themselves to applications in materials science, particularly in the development of advanced materials with tailored functionalities.

Case Study: Polymer Synthesis

This compound has been employed as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for use in high-performance coatings and electronic materials .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo substitution and coupling reactions, which allow it to form more complex molecules that can interact with biological systems. The exact pathways and targets depend on the specific application and the molecules it is used to synthesize .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Benzotrifluoride Derivatives

The table below compares 5-Chloro-2-fluorobenzotrifluoride with key analogs, highlighting differences in substituents, physical properties, and applications:

Key Differences and Research Findings

Electronic Effects and Reactivity

- Nitro Group (5-Chloro-2-nitrobenzotrifluoride): The nitro (-NO₂) group is a strong electron-withdrawing substituent, making this compound highly reactive in nucleophilic aromatic substitution (NAS) reactions. It is used to synthesize herbicides and fungicides .

- Amino Group (5-Amino-2-chlorobenzotrifluoride): The amino (-NH₂) group is electron-donating, enhancing electrophilic substitution reactivity. This compound serves as a precursor for azo dyes and conductive polymers .

- Bromine vs. Chlorine (5-Bromo-2-chlorobenzotrifluoride) : Bromine’s larger atomic radius increases molecular weight and polarizability, making it useful in Suzuki-Miyaura couplings for biaryl synthesis .

Thermal and Physical Properties

- The trifluoromethyl group in all analogs lowers boiling points compared to non-fluorinated analogs due to reduced intermolecular forces. For example, 5-Chloro-2-nitrobenzotrifluoride has a boiling point of 102°C .

- The presence of chlorine and fluorine atoms increases density; 5-Chloro-2-nitrobenzotrifluoride has a density of 1.526 g/cm³, higher than the parent benzotrifluoride (1.33 g/cm³) .

Biologische Aktivität

5-Chloro-2-fluorobenzotrifluoride (C7H3ClF3) is an aromatic compound characterized by the presence of a chlorine atom at the 5-position and a fluorine atom at the 2-position of a benzene ring, which also contains three trifluoromethyl groups. This unique structure contributes to its chemical reactivity and potential biological applications. The following sections provide an overview of its biological activity, including relevant research findings, case studies, and data tables.

The incorporation of halogens such as chlorine and fluorine into organic compounds can significantly influence their biological activity. Halogenated compounds are known to exhibit various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. However, specific studies detailing the mechanism of action for this compound remain limited.

| Property | Value |

|---|---|

| Molecular Formula | C7H3ClF3 |

| Molar Mass | 197.55 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that many halogenated compounds exhibit antimicrobial activity. Although specific studies on this compound are sparse, similar compounds have shown efficacy against various bacterial and fungal strains. For instance, compounds with trifluoromethyl groups often demonstrate enhanced lipophilicity, which may improve their ability to penetrate biological membranes.

Case Study: Anticancer Activity

A patent study involving this compound explored its potential in modulating gamma-secretase activity, which is relevant in treating Alzheimer's disease and other neurodegenerative disorders. The study found that this compound could influence amyloid precursor protein processing, suggesting a possible role in neuroprotective strategies against conditions associated with beta-amyloid pathology .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of halogenated compounds indicates that the presence and position of halogen atoms can significantly affect biological activity. For example, the introduction of fluorine can enhance metabolic stability and bioavailability.

Table 2: Summary of SAR Findings for Halogenated Compounds

| Compound Type | Activity Type | Observed Effects |

|---|---|---|

| Trifluoromethyl Compounds | Antimicrobial | Increased potency against bacteria |

| Fluorinated Aromatics | Anticancer | Modulation of cell signaling pathways |

| Chlorinated Derivatives | Neuroprotective | Inhibition of amyloid formation |

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Potential research avenues include:

- In vitro Studies : Conducting assays to evaluate the compound's cytotoxicity against various cancer cell lines.

- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects on cellular processes.

- In vivo Studies : Assessing the pharmacokinetics and therapeutic potential in animal models.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Chloro-2-fluorobenzotrifluoride from precursor compounds?

Methodological Answer: Synthesis optimization requires evaluating solvent systems, temperature, and catalysts. For example, halogen-exchange reactions using trifluoromethyl precursors (e.g., benzotrichloride derivatives) with hydrogen fluoride or sulfur-based fluorinating agents (e.g., sulfuryl chloride) are common. Reaction temperatures between 0–50°C in solvents like dichloromethane or benzene improve yield and selectivity. Reaction monitoring via TLC or GC-MS is critical to determine endpoint stability. Post-synthesis, distillation or recrystallization (using solvents like hexane/ethyl acetate mixtures) ensures purity .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. For instance, ¹⁹F NMR can resolve trifluoromethyl (-CF₃) signals at ~-60 ppm, while chlorine and fluorine substituents on the aromatic ring produce distinct splitting patterns in ¹H NMR. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FT-IR) validate molecular weight and functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). Cross-referencing with databases like PubChem or ECHA ensures spectral assignments are accurate .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Use fume hoods, nitrile gloves, and chemical-resistant goggles to prevent dermal/ocular exposure. Store the compound in airtight containers at 0–6°C to minimize degradation. Waste must be segregated into halogenated solvent containers and disposed via certified hazardous waste services. Spill response kits with neutralizers (e.g., sodium bicarbonate for acid byproducts) and adsorbents (vermiculite) are mandatory .

Advanced Research Questions

Q. How can mechanistic studies elucidate the fluorination/chlorination steps in synthesizing this compound?

Methodological Answer: Isotopic labeling (e.g., ¹⁸F or ³⁷Cl) combined with kinetic studies can track substituent incorporation. Density Functional Theory (DFT) calculations model transition states and activation energies for halogenation reactions. For example, electrophilic aromatic substitution (EAS) mechanisms dominate in trifluoromethylated aromatics, where electron-withdrawing groups (-CF₃) direct halogenation to specific positions. In-situ monitoring via Raman spectroscopy can capture intermediate formation .

Q. What computational tools predict the electronic effects of substituents on this compound’s reactivity?

Methodological Answer: Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. QSAR models correlate substituent electronic parameters (Hammett σ constants) with reaction outcomes. For instance, the -CF₃ group’s strong electron-withdrawing nature reduces electron density at the ortho position, favoring nucleophilic attack. Molecular docking studies further predict interactions in catalytic systems .

Q. How can researchers design derivatives of this compound for agrochemical or pharmaceutical applications?

Methodological Answer: Introduce functional groups (e.g., -NH₂, -NO₂, or boronic acids) via cross-coupling reactions (Suzuki, Buchwald-Hartwig). For example, bromination at the 5-position enables Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives. Biological activity screening (e.g., enzyme inhibition assays) identifies lead compounds, while X-ray crystallography confirms binding modes .

Q. How should contradictory data in synthesis yields be resolved?

Methodological Answer: Systematically vary reaction parameters (solvent polarity, stoichiometry, catalyst loading) using Design of Experiments (DoE) approaches. For instance, conflicting yields in sulfuryl chloride-mediated reactions may arise from moisture sensitivity—strict anhydrous conditions (molecular sieves, Schlenk lines) improve reproducibility. Statistical tools (ANOVA) identify significant variables, and HPLC purity checks validate consistency .

Q. What purification challenges arise during large-scale synthesis, and how are they addressed?

Methodological Answer: Column chromatography scalability issues can be mitigated via flash chromatography with automated fraction collectors. For high-boiling-point impurities, fractional distillation under reduced pressure (10–50 mbar) is effective. Recrystallization in mixed solvents (e.g., ethanol/water) removes polar byproducts, while melting point analysis ensures crystallinity .

Q. How are reactive intermediates (e.g., acyl chlorides) stabilized during derivatization?

Methodological Answer: Low-temperature reactions (-20°C to 0°C) in aprotic solvents (THF, DCM) minimize decomposition. Trapping agents (trimethylsilyl chloride) stabilize acyl intermediates. Real-time monitoring via ReactIR detects intermediate stability, and quenching with methanol or aqueous NaHCO₃ terminates reactions selectively .

Q. What analytical strategies identify and quantify byproducts in complex reaction mixtures?

Methodological Answer: LC-MS/MS with reverse-phase columns (C18) separates byproducts, while tandem mass spectrometry fragments ions for structural elucidation. GC-FID quantifies volatile impurities, and ²D NMR (HSQC, HMBC) resolves overlapping signals. Reference standards for suspected byproducts (e.g., dehalogenated derivatives) enable spike-in validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.